molecular formula C13H10FN5O2 B2558904 N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 919843-55-3

N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2558904
CAS No.: 919843-55-3
M. Wt: 287.254
InChI Key: NPRMPKUIHDATBL-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyrimidine derivative, which is a class of compounds known for their wide range of biological activities . The presence of a fluorophenyl group could potentially enhance its biological activity due to the unique properties of fluorine.


Molecular Structure Analysis

The compound contains a pyrazolopyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. It also has a fluorophenyl group attached, which could influence its physical and chemical properties .


Chemical Reactions Analysis

Pyrazolopyrimidines can undergo a variety of chemical reactions, including substitutions and additions, depending on the specific substituents present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. The presence of a fluorine atom could enhance its lipophilicity, potentially improving its ability to cross biological membranes .

Scientific Research Applications

TSPO Ligands for Neuroinflammation PET Imaging

Novel pyrazolo[1,5-a]pyrimidines, structurally related to the chemical compound , have been synthesized and evaluated for their potential to bind TSPO. These compounds have shown subnanomolar affinity for TSPO, comparable to known ligands. Specifically, two derivatives were radiolabeled with fluorine-18 and demonstrated significant potential as in vivo PET radiotracers for neuroinflammation, with one compound exhibiting a higher ipsi- to contralateral ratio than the parent molecule in vivo, highlighting its potential for neuroinflammation PET imaging (Damont et al., 2015).

Radiosynthesis of Selective Radioligands

Another study focuses on the radiosynthesis of DPA-714, a compound designed with a fluorine atom for labeling with fluorine-18, enabling in vivo imaging using positron emission tomography (PET). The study successfully synthesized [18F]DPA-714 using a one-step process, indicating its potential as a selective radioligand for imaging TSPO with PET (Dollé et al., 2008).

Molecular Probes for Adenosine Receptors

Further extending the chemical scope, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been explored as high affinity and selective antagonists for the human A2A adenosine receptor (AR). These compounds, through optimized structural modifications, have been used to develop pharmacological probes for studying A2A AR, showcasing their utility in receptor-targeted studies and potential therapeutic applications (Kumar et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrazolopyrimidines are known to have a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the development of synthetic methods for its preparation .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O2/c1-8(20)17-18-7-15-12-11(13(18)21)6-16-19(12)10-4-2-9(14)3-5-10/h2-7H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRMPKUIHDATBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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